N-(2-methoxy-5-nitrophenyl)adamantan-2-amine
Overview
Description
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. The presence of the 2-methoxy-5-nitrophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
While the specific mechanism of action for 2-adamantyl(2-methoxy-5-nitrophenyl)amine is not mentioned in the retrieved papers, it is known that a number of adamantane derivatives exhibit high antiviral activity . Some of these compounds are known drugs against influenza virus (amantadine, rimantadine) .
Future Directions
The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane seems to be an urgent task . One of the promising design options for new highly effective anti-influenza drugs is the replacement of the amino group with polynitrogen heterocyclic fragments . This fragment can be the tetrazole ring, a well-known pharmacophore due to its high stability in metabolic processes and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.
Amidation: The nitrated product is then reacted with adamantan-2-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)adamantan-2-amine
- N-(2-nitrophenyl)adamantan-2-amine
- N-(2-methoxy-5-chlorophenyl)adamantan-2-amine
Uniqueness
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is unique due to the combination of the adamantane core and the 2-methoxy-5-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-16-3-2-14(19(20)21)9-15(16)18-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17-18H,4-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGWXRXXKNMPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185103 | |
Record name | N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332108-15-3 | |
Record name | N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332108-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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